molecular formula C8H9BrClNO B12969818 (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol

Cat. No.: B12969818
M. Wt: 250.52 g/mol
InChI Key: UNPVIFJKIFEUKM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and chlorine-substituted phenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method involves the reduction of (5-bromo-2-chlorophenyl)acetic acid derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of palladium or platinum catalysts under high pressure and temperature conditions. This method ensures high yield and enantiomeric purity, which is crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the bromine and chlorine atoms enhance the compound’s affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

UNPVIFJKIFEUKM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Br)C(CO)N)Cl

Origin of Product

United States

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